2-[4-(2-Ethoxy-phenyl)-2,3-dioxo-3,4-dihydro-2H-pyrazin-1-yl]-acetamide
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Overview
Description
2-[4-(2-Ethoxy-phenyl)-2,3-dioxo-3,4-dihydro-2H-pyrazin-1-yl]-acetamide is a complex organic compound that belongs to the class of pyrazine derivatives. This compound is characterized by its unique structure, which includes an ethoxy-phenyl group and a dihydro-pyrazinone moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Ethoxy-phenyl)-2,3-dioxo-3,4-dihydro-2H-pyrazin-1-yl]-acetamide typically involves multiple steps. One common method starts with the preparation of the ethoxy-phenyl derivative, followed by the formation of the pyrazinone ring through cyclization reactions. The final step involves the introduction of the acetamide group. The reaction conditions often require the use of specific solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial to maintain consistency and efficiency. Purification processes such as recrystallization or chromatography are employed to obtain the final product with the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-Ethoxy-phenyl)-2,3-dioxo-3,4-dihydro-2H-pyrazin-1-yl]-acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the pyrazinone ring to a more saturated form.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can be employed under specific conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated analogs of the original compound.
Scientific Research Applications
2-[4-(2-Ethoxy-phenyl)-2,3-dioxo-3,4-dihydro-2H-pyrazin-1-yl]-acetamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Preliminary studies suggest it may have therapeutic potential, particularly in the treatment of certain diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 2-[4-(2-Ethoxy-phenyl)-2,3-dioxo-3,4-dihydro-2H-pyrazin-1-yl]-acetamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(2-Methoxy-phenyl)-2,3-dioxo-3,4-dihydro-2H-pyrazin-1-yl]-acetamide
- 2-[4-(2-Propoxy-phenyl)-2,3-dioxo-3,4-dihydro-2H-pyrazin-1-yl]-acetamide
Uniqueness
What sets 2-[4-(2-Ethoxy-phenyl)-2,3-dioxo-3,4-dihydro-2H-pyrazin-1-yl]-acetamide apart from similar compounds is its specific ethoxy-phenyl group, which can influence its chemical reactivity and biological activity. This unique structural feature may confer distinct properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[4-(2-ethoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c1-2-21-11-6-4-3-5-10(11)17-8-7-16(9-12(15)18)13(19)14(17)20/h3-8H,2,9H2,1H3,(H2,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYUNKOUWINAVNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C=CN(C(=O)C2=O)CC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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